molecular formula C12H11NO3 B112736 Methyl 5-(4-aminophenyl)furan-2-carboxylate CAS No. 52939-06-7

Methyl 5-(4-aminophenyl)furan-2-carboxylate

Cat. No.: B112736
CAS No.: 52939-06-7
M. Wt: 217.22 g/mol
InChI Key: JOIQXOMSFVFDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-aminophenyl)furan-2-carboxylate, also known as 5-(4-aminophenyl)furan-2-carboxylic acid methyl ester, is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound features a furan ring substituted with a carboxylate ester and an aminophenyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(4-aminophenyl)furan-2-carboxylate can be synthesized through several methods. One common approach involves the reduction of methyl 5-(4-nitrophenyl)furan-2-carboxylate using hydrogen gas in the presence of a palladium on charcoal catalyst . The reaction is typically carried out in ethyl acetate under a hydrogen atmosphere at a pressure of 30 psi for about 4 hours. The resulting product is then filtered and purified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-aminophenyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group in the precursor compound can be reduced to an amino group using hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Common Reagents and Conditions

    Hydrogenation: Palladium on charcoal catalyst, hydrogen gas, ethyl acetate solvent.

    Nucleophilic Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: this compound.

    Substitution: Derivatives with different substituents on the amino group.

    Oxidation: Oxidized furan derivatives.

Scientific Research Applications

Methyl 5-(4-aminophenyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-(4-aminophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring can participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Similar structure but with a cyano group instead of an amino group.

    Methyl 5-(4-nitrophenyl)furan-2-carboxylate: Precursor compound with a nitro group.

Uniqueness

Methyl 5-(4-aminophenyl)furan-2-carboxylate is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to its nitro and cyano analogs. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 5-(4-aminophenyl)furan-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antibacterial applications. This article explores its biological activity, mechanisms of action, and comparative effectiveness with similar compounds.

Chemical Structure and Properties

This compound features a furan ring substituted with an amino group and a carboxylate ester. The presence of the amino group enhances its reactivity, allowing for various interactions with biological targets. The compound's structure can be represented as follows:

  • Chemical Formula : C11_{11}H11_{11}N2_{2}O3_{3}
  • CAS Number : 52939-06-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, influencing their structural conformation and function.
  • Electrostatic Interactions : These interactions enhance binding affinity to target proteins or enzymes.
  • π-π Stacking : The furan ring allows for π-π stacking interactions, which can stabilize the binding of the compound to nucleic acids or proteins, potentially affecting gene expression or enzymatic activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays against various cancer cell lines have shown significant cytotoxic effects. For instance, it was reported that this compound has an IC50_{50} value of approximately 115.30 µM against A549 lung cancer cells, indicating its potential as an anticancer agent .

Table 1: IC50_{50} Values Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
This compoundA549115.30
CyclophosphamideA549242.41
Other DerivativesVariousVaries

Antibacterial Activity

In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity. Preliminary findings suggest that it may exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate antibacterial efficacy, making it a candidate for further development in treating bacterial infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructure TypeNotable Activity
Methyl 5-(4-cyanophenyl)furan-2-carboxylateCyano group instead of aminoLower reactivity
Methyl 5-(4-nitrophenyl)furan-2-carboxylateNitro groupReduced biological activity

The amino group in this compound significantly enhances its reactivity and biological activity compared to its analogs with cyano or nitro groups .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives. For example, one study synthesized various derivatives and assessed their anticancer activities against different cell lines using MTT assays. The results indicated that modifications to the furan ring or substitution patterns could lead to improved bioactivity.

Notable Findings:

  • Increased Potency : Certain derivatives exhibited enhanced potency against specific cancer types.
  • Selectivity : Some compounds showed selective toxicity towards cancer cells while sparing normal fibroblast cells .

Properties

IUPAC Name

methyl 5-(4-aminophenyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIQXOMSFVFDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461952
Record name 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52939-06-7
Record name Methyl 5-(4-aminophenyl)-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52939-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-(4-aminophenyl)furan-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(4-aminophenyl)furan-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(4-aminophenyl)furan-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(4-aminophenyl)furan-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-(4-aminophenyl)furan-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-(4-aminophenyl)furan-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-(4-aminophenyl)furan-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.